molecular formula C20H14N2O2S B2767186 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-77-8

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2767186
CAS No.: 58327-77-8
M. Wt: 346.4
InChI Key: ISVCAHMLQMOYKV-UHFFFAOYSA-N
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Description

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid ( 58327-77-8) is a versatile chemical scaffold within the privileged thieno[2,3-b]pyridine class, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this core structure to create diverse analogs, such as carboxamides, for screening against various disease targets . The structure is characterized by a fused bicyclic system with a carboxylic acid moiety at the 2-position and an amino group at the 3-position, providing handles for further functionalization, while the 4 and 6 positions are substituted with phenyl rings, influencing the compound's electronic properties and binding affinity . The primary research value of this compound lies in its role as a precursor for investigating new therapeutic agents. Thieno[2,3-b]pyridine-based compounds have been identified as potential inhibitors for a range of biological targets, including bacterial enzymes like signal peptidase LepB in Mycobacterium tuberculosis . Other researched derivatives show activity as selective muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators, TGF-βR1 modulators, and various kinase inhibitors . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVCAHMLQMOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

    Functionalization with Phenyl Groups: The phenyl groups are typically introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate phenyl halides and palladium catalysts.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-b]pyridine core, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate conditions, often with the use of catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that 3-amino derivatives of thieno[2,3-b]pyridine compounds can act as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial as IKK plays a pivotal role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses. The compounds derived from 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid have shown promise in treating conditions exacerbated by IKK-mediated NF-κB activation, including autoimmune diseases and various cancers .

Therapeutic Potential Against Cancer
The ability to inhibit NF-κB activation positions this compound as a potential therapeutic agent for various cancers, such as breast, colorectal, lung, and pancreatic cancers. By blocking the transcription of pro-inflammatory cytokines and other mediators involved in tumor progression, these compounds could provide a novel approach to cancer treatment .

Computational predictions have been employed to assess the potential biological actions of 3-amino derivatives. These studies utilize molecular docking simulations to predict interactions with biological targets such as IKK and other kinases involved in inflammatory pathways. Such computational insights facilitate the rational design of more potent derivatives with improved efficacy and selectivity .

Case Studies

Several studies have documented the efficacy of thieno[2,3-b]pyridine derivatives in preclinical models:

  • Study on Autoimmune Diseases : A study demonstrated that administration of compounds derived from this compound significantly reduced markers of inflammation in models of rheumatoid arthritis .
  • Cancer Treatment Models : In vitro studies showed that these compounds inhibited cell proliferation in various cancer cell lines by downregulating NF-κB target genes associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interference with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thienopyridine Derivatives

Key Structural Differences

The compound’s structural analogs differ primarily in substituents at positions 4, 6, and the functional group at position 2. Below is a comparative analysis:

Compound Name Substituents (Positions 4, 6) Position 2 Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Data
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid Phenyl, Phenyl Carboxylic acid 346.4 High aromaticity, potential IKK inhibition 58327-77-8
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid Methyl, Methyl Carboxylic acid 222.27 Lower lipophilicity, antimicrobial screening 58327-76-7
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Methyl, Methyl Ethyl ester 250.32 Enhanced lipophilicity, prodrug potential 52505-56-3
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid amide Methyl, Methyl Amide 221.28 Hydrogen-bonding capacity, drug design 67795-42-0
3-Amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide Phenyl, Phenyl Carboxamide 465.54 Enhanced receptor binding, kinase inhibition 333766-17-9

Biological Activity

3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (often referred to as ADPT) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in inflammatory and autoimmune diseases. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of ADPT can be represented as follows:

  • Chemical Formula : C20H15N3OS
  • CAS Number : 94639-67-5

This compound features a thieno[2,3-b]pyridine core with amino and carboxylic acid functional groups that contribute to its biological properties.

ADPT functions primarily as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. The NF-κB pathway is implicated in the regulation of various pro-inflammatory cytokines and is a target for therapeutic intervention in conditions such as cancer and autoimmune diseases.

Key Mechanisms:

  • Inhibition of IKK : By inhibiting IKK, ADPT reduces the phosphorylation and subsequent degradation of IκB proteins, leading to decreased NF-κB activation.
  • Downregulation of Cytokines : Studies have shown that ADPT treatment results in reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while not significantly affecting anti-inflammatory cytokines like IL-10 .

Biological Activity Overview

The biological activity of ADPT has been evaluated in various studies, focusing on its effects on inflammation and cancer. The following sections summarize key findings from recent research.

In Vitro Studies

  • Anti-inflammatory Effects :
    • In synovial cells derived from rheumatoid arthritis patients, ADPT significantly reduced the expression of pro-inflammatory cytokines (TNF-α, IL-6) while downregulating matrix metalloproteinases (MMP1 and MMP3) .
    • A study demonstrated that ADPT inhibited the production of IL-8 and RANTES in response to inflammatory stimuli .
  • Cancer Research :
    • ADPT has shown promise in inhibiting cancer cell proliferation in vitro by targeting pathways associated with cell survival and proliferation. The compound's ability to modulate NF-κB activity is linked to its anti-cancer properties .

In Vivo Studies

A limited number of in vivo studies have been conducted to assess the therapeutic potential of ADPT. Preliminary results indicate:

  • Efficacy in Animal Models : In animal models of inflammation and cancer, administration of ADPT resulted in reduced tumor size and inflammation markers compared to control groups .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of ADPT as a treatment option. Results indicated a significant reduction in disease activity scores and inflammatory markers after 12 weeks of treatment.

Case Study 2: Cancer Treatment

In a preclinical model using xenografts of human cancer cells, treatment with ADPT led to a marked decrease in tumor growth rates compared to untreated controls. This suggests potential for further development as an anti-cancer agent.

Data Summary

Biological ActivityEffect ObservedReference
Cytokine ReductionTNF-α, IL-6
MMP DownregulationMMP1, MMP3
Tumor Growth InhibitionReduced tumor size

Q & A

Q. What are the established synthetic routes for 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from thieno[2,3-b]pyridine derivatives. A common method includes cyclizing 4,6-diphenyl-3-cyanopyridine with reagents under controlled conditions. Solvents like dimethylformamide (DMF) and bases such as potassium hydroxide are critical for achieving good yields (60–75%). Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves selectivity for the carboxylic acid moiety .

Q. How is the compound structurally characterized, and what intermolecular interactions stabilize its crystalline form?

X-ray crystallography reveals a nearly planar configuration with dihedral angles of 5–10° between the thienopyridine core and phenyl substituents. Intermolecular hydrogen bonds (N–H···O, ~2.8 Å) and π–π stacking (3.4–3.6 Å spacing) between phenyl rings enhance crystallinity and thermal stability (>200°C). These features are confirmed via single-crystal diffraction and Hirshfeld surface analysis .

Q. What preliminary biological activities have been reported, and which assays validate these findings?

The compound exhibits antitumor activity (IC50 = 8–15 μM in HeLa and MCF-7 cell lines) and inhibits IκB kinase (IKKβ, IC50 = 2.3 μM) via ATP-competitive binding. Assays include MTT viability tests, kinase inhibition profiling, and molecular docking studies to confirm interactions with the kinase’s hydrophobic pocket .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like methyl ester derivatives?

Byproduct formation (e.g., methyl esters) occurs due to incomplete hydrolysis. Strategies include:

  • Using excess aqueous NaOH (2–3 equiv) during the hydrolysis step.
  • Replacing methanol with ethanol to reduce esterification.
  • Employing microwave-assisted synthesis (30 minutes, 120°C) to accelerate reaction kinetics and reduce side reactions .

Q. What structure-activity relationship (SAR) insights explain its IKKβ selectivity over other kinases?

Computational SAR models highlight the importance of the 4,6-diphenyl groups in occupying hydrophobic regions of IKKβ. The carboxylic acid group forms salt bridges with Lys<sup>44</sup> and Arg<sup>31</sup>, while the amino group stabilizes interactions via hydrogen bonding. Selectivity over JNK3 (>10-fold lower activity) is attributed to steric clashes with the larger catalytic cleft of JNK3 .

Q. How can contradictory cytotoxicity data across different cell lines be resolved?

Discrepancies in IC50 values (e.g., 8 μM in HeLa vs. 25 μM in A549) may arise from differential expression of IKKβ or efflux pumps. Recommendations:

  • Validate target engagement via Western blotting (e.g., reduced NF-κB phosphorylation).
  • Use ABC transporter inhibitors (e.g., verapamil) to assess pump-mediated resistance .

Q. What computational methods predict off-target effects or metabolic pathways for this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict oxidation at the sulfur atom (ΔG<sup>‡</sup> = 22 kcal/mol) as the primary metabolic pathway. Molecular dynamics simulations (AMBER) identify potential off-target binding to PI3Kγ (ΔG = −9.2 kcal/mol), necessitating in vitro kinase profiling .

Q. Which derivatization strategies enhance solubility without compromising bioactivity?

  • Amide formation : Reacting the carboxylic acid with methylamine increases solubility (logP from 5.2 to 3.8) while retaining IKKβ inhibition (IC50 = 3.1 μM).
  • PEGylation : Conjugating polyethylene glycol (MW 600 Da) improves aqueous solubility (>5 mg/mL) but requires balancing with reduced cell permeability .

Methodological Guidance Table

Research ObjectiveKey MethodologyCritical Parameters
Synthesis OptimizationMicrowave-assisted hydrolysisPower: 300 W; Solvent: Ethanol/water (3:1)
Structural AnalysisSingle-crystal XRDResolution: ≤0.8 Å; Temperature: 100 K
Target ValidationKinase inhibition assayATP concentration: 10 μM; Incubation: 1 hour
Metabolic StabilityLiver microsome assaySpecies: Human; NADPH: 1 mM

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